molecular formula C2H2F2 B157984 1,2-Difluoroethene CAS No. 1691-13-0

1,2-Difluoroethene

Cat. No.: B157984
CAS No.: 1691-13-0
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-UHFFFAOYSA-N
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Description

1,2-Difluoroethene, also known as 1,2-difluoroethylene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethene and trans-1,2-difluoroethene. This compound is known for its applications in various industrial processes and its unique chemical properties .

Biochemical Analysis

Biochemical Properties

1,2-Difluoroethene plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules. Additionally, this compound can interact with glutathione, a critical antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine, leading to prolonged stimulation of nerve cells. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These toxic effects are likely due to the formation of reactive intermediates and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can oxidize this compound, leading to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can be conjugated with glutathione, leading to the formation of more water-soluble products that are more easily excreted from the body . These metabolic pathways play a crucial role in the detoxification and elimination of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . These targeting signals and modifications play a crucial role in determining the activity and function of this compound within cells .

Preparation Methods

Chemical Reactions Analysis

1,2-Difluoroethene undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38193-40-7
Record name Ethene, 1,2-difluoro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38193-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80937587
Record name 1,2-Difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691-13-0
Record name Ethene, 1,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Fluoroethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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